1,8-Bis(triethoxysilyl)octane
Overview
Description
1,8-Bis(triethoxysilyl)octane is an organosilicon compound with the molecular formula C20H46O6Si2 . It is commonly used as a silane coupling agent, a surface modifier, a crosslinking agent, and an adhesive in various applications.
Synthesis Analysis
The synthesis of this compound can be achieved through a substitution reaction involving 1,8-dichlorooctane and triethoxysilane . The product is then purified and crystallized to obtain the final product .Molecular Structure Analysis
The molecular structure of this compound contains a total of 73 bonds, including 27 non-H bonds and 21 rotatable bonds .Chemical Reactions Analysis
As a chemical reagent, this compound is used for coupling reactions in organic synthesis . It reacts slowly with moisture/water .Physical And Chemical Properties Analysis
This compound has a molecular weight of 438.76 g/mol . It has a boiling point of 172-175°C at 0.75 mmHg , a density of 0.926 g/mL , and a refractive index of 1.4240 at 20°C .Scientific Research Applications
Sol-Gel Processes and Network Formation
1,8-Bis(triethoxysilyl)octane (TES-Oct) has been studied in sol-gel processes, specifically in the formation of bridged polysilsesquioxanes catalyzed by polyoxometalates. The dynamic light scattering studies on this process have revealed insights into the network formation and the behavior of the material in different stages of the sol-gel process (Aoki et al., 2003).
Polymerization and Complex Formation
TES-Oct has been explored for its potential in forming complexes with other substances. For example, its derivatives have shown the ability to act as polydentate ligands, forming cationic mono- and binuclear complexes with copper(II). This has implications in the field of coordination chemistry and potentially in the development of new materials (Neklyudov et al., 2020).
Applications in Fuel Cells
The use of bis(trialkoxysilyl)alkanes, including TES-Oct, in developing alternative hybrid electrolytes for proton exchange membrane fuel cells has been a significant area of study. These materials have shown potential in improving electrolyte distribution in catalyst layers, enhancing the utilization of catalysts, and overall performance of the fuel cells (Lin et al., 2011).
Enhancing Proton Conductivity
Research has also focused on the effects of TES-Oct in organic-inorganic hybrid membranes. These studies have explored how different solvents impact the microstructure and proton conductivity of the membranes, providing valuable insights for the development of more efficient energy conversion and storage devices (Sato et al., 2007).
Water Treatment and Pollution Control
TES-Oct has been utilized in the synthesis of cubic mesoporous bridged polysilsesquioxane (BPS) copolymers, which show promise in removing organic pollutants from water. This indicates its potential application in environmental protection and wastewater treatment (Lin et al., 2014).
Gas Permeation and Microporous Structures
Organosilica membranes incorporating TES-Oct have been investigated for their gas permeation properties. This research is crucial for the development of molecular sieving membranes with high permeability and selectivity, which are important in various industrial applications (Kanezashi et al., 2017).
Mechanism of Action
Target of Action
1,8-Bis(triethoxysilyl)octane is a chemical intermediate
Mode of Action
The mode of action of this compound involves its interaction with moisture and water, which leads to the formation of ethanol . This reaction is a hydrolysis process, which is a common reaction for silanes.
Biochemical Pathways
The biochemical pathway of this compound involves the metabolism of ethanol, which is the hydrolysis product of this compound . Ethanol is metabolized to acetaldehyde and acetic acid .
Pharmacokinetics
It is known that overexposure to ethanol, the hydrolysis product of this compound, by skin absorption, inhalation, or ingestion may have a narcotic effect .
Result of Action
The result of the action of this compound is the production of ethanol, which can have a narcotic effect when overexposed . Ethanol is metabolized to acetaldehyde and acetic acid, which in large quantities result in metabolic acidosis, CNS depression, and death due to respiratory arrest .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of moisture and water, which can lead to the formation of ethanol . The US OSHA PEL (TWA) for ethanol is 1000 ppm .
Biochemical Analysis
Biochemical Properties
It is known to react with the surfaces of both organic and inorganic materials, improving their adhesion properties and interfacial compatibility .
Cellular Effects
It is known that the hydrolysis product of this compound is ethanol . Overexposure to ethanol can have a narcotic effect, causing symptoms such as headache, nausea, and drowsiness .
Temporal Effects in Laboratory Settings
It is known to react slowly with moisture and water .
Metabolic Pathways
Its hydrolysis product, ethanol, is metabolized to acetaldehyde and acetic acid .
Properties
IUPAC Name |
triethoxy(8-triethoxysilyloctyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H46O6Si2/c1-7-21-27(22-8-2,23-9-3)19-17-15-13-14-16-18-20-28(24-10-4,25-11-5)26-12-6/h7-20H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAJVUUALHWJEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46O6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
503065-10-9 | |
Record name | 1,8-Bis(triethoxysilyl)octane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503065-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30626459 | |
Record name | 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52217-60-4 | |
Record name | 1,8-Bis(triethoxysilyl)octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52217-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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